3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide
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説明
3-(3-Bromophenyl)-N-(2,4-difluorophenyl)acrylamide (3-BDFPA) is a synthetic compound that has been studied in recent years for its potential applications in scientific research. It is a colorless solid with a melting point of 162-164°C and has a molecular weight of 372.3 g/mol. It is a derivative of acrylamide, an organic compound that is widely used in the synthesis of polymers, and contains both bromine and fluorine atoms. As a result, its properties are quite different from those of acrylamide, and it has been studied for its potential applications in various scientific research areas.
科学的研究の応用
Acrylamide in Food Products
Research on acrylamide has primarily focused on its formation during the cooking of food, its potential health risks, and strategies for mitigation. Acrylamide forms in food through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor. The focus has been on understanding the mechanisms of acrylamide formation, identifying the main contributors (such as asparagine and glucose), and exploring methods to reduce its presence in food products without adversely affecting quality and taste. Studies have discussed various strategies for reducing acrylamide levels, including optimizing cooking processes, using asparaginase to convert asparagine into aspartic acid, and exploring the potential of certain food ingredients to inhibit its formation (Friedman, 2003), (Taeymans et al., 2004).
Mechanistic Insights and Toxicity
The neurotoxic, genotoxic, and potential carcinogenic effects of acrylamide have been subjects of extensive study. Research efforts have aimed at elucidating the mechanisms of toxicity, exploring the metabolic pathways of acrylamide in biological systems, and assessing its impact on human health. These studies have provided insights into how acrylamide affects cellular and molecular processes, paving the way for assessing the risks associated with exposure and for developing strategies to mitigate these risks in occupational and environmental settings (LoPachin & Gavin, 2015).
Analytical Methods and Mitigation Strategies
Significant advancements have been made in developing analytical methods for detecting acrylamide in food products, as well as in devising strategies to reduce its formation during food processing. Research has focused on understanding the conditions that favor acrylamide formation and on exploring both chemical and biological means to reduce its levels in foods. This includes the modification of cooking temperatures, the application of certain food additives that can interfere with the formation pathways, and the use of probiotics that may mitigate acrylamide’s formation or its toxicity (Hu et al., 2015).
Potential Applications Beyond Food Science
Beyond its relevance to food science, acrylamide and its derivatives have been explored for their potential applications in various fields such as polymer science and medicinal chemistry. The chemical properties of acrylamide make it a valuable precursor in the synthesis of polyacrylamide polymers, which have numerous industrial and laboratory applications, including wastewater treatment, paper manufacturing, and as electrophoresis gels for protein separation. Additionally, the reactivity of the acrylamide moiety has been exploited in the design of bioactive molecules, including potential anticancer agents and potassium channel modulators (Nardi & Olesen, 2007).
特性
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2NO/c16-11-3-1-2-10(8-11)4-7-15(20)19-14-6-5-12(17)9-13(14)18/h1-9H,(H,19,20)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCTXDIVHGPWDR-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide |
試験管内研究製品の免責事項と情報
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